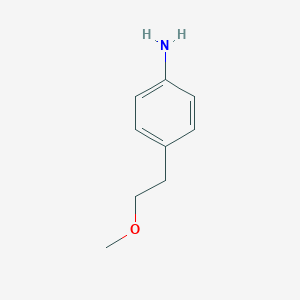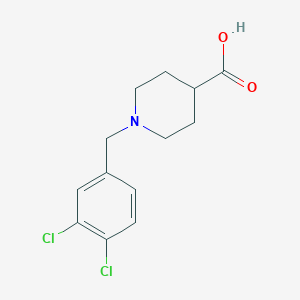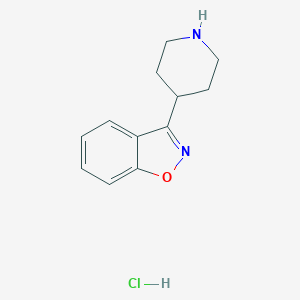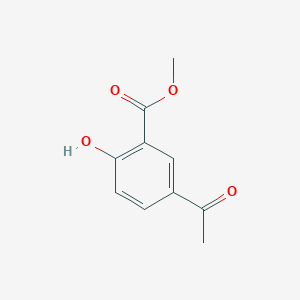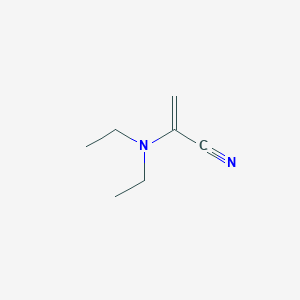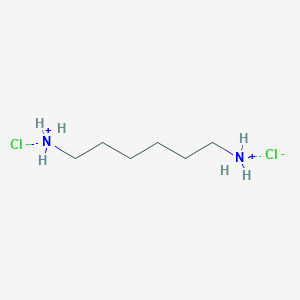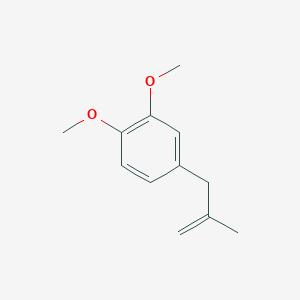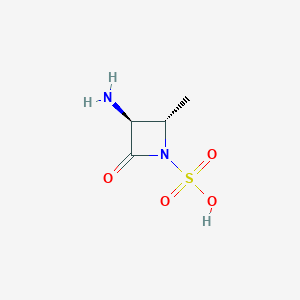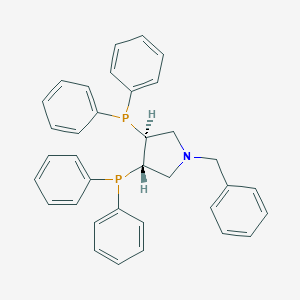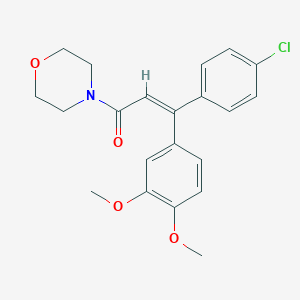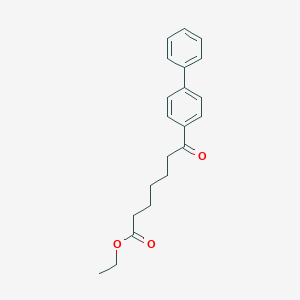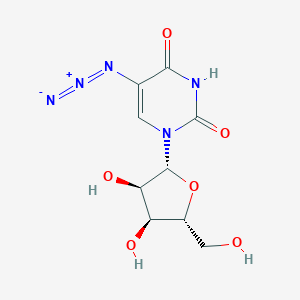
5-Azidouridine
Overview
Description
5-Azidouridine is used for nucleotide labelling and promptly reacts via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter (fluorophore or biotine). The formed labelled nucleotide has a stable triazole linker .
Synthesis Analysis
Azide-modified nucleoside analogues, including this compound, can be metabolically incorporated into cellular RNA. Robust incorporation of adenosine analogues bearing azide handles at both the 2’- and N6-positions has been reported . A one-pot methodology for the synthesis of 5’-azidoribonucleosides has also been developed .Molecular Structure Analysis
This compound has a molecular formula of C9H11N5O6, an average mass of 285.214 Da, and a monoisotopic mass of 285.070923 Da .Physical And Chemical Properties Analysis
This compound has 11 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds. It has an ACD/LogP of -0.35, an ACD/LogD (pH 5.5) of -0.99, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 6.86, an ACD/LogD (pH 7.4) of -1.00, an ACD/BCF (pH 7.4) of 1.00, and an ACD/KOC (pH 7.4) of 6.78. It also has a polar surface area of 132 Å^2 .Scientific Research Applications
Prodrug Development
- 5-Azidouridine has been explored in the development of prodrugs, particularly as a derivative of zidovudine (AZT). These prodrugs have been designed to improve antiviral activity, enhance penetration through the blood-brain barrier, modify pharmacokinetic properties, increase plasma half-life, and improve drug delivery, specifically targeting or localizing the drug. The primary objectives of these prodrugs include bypassing the first phosphorylation step, regulating transport, conferring sustained release of AZT, prolonging its duration of action, decreasing toxicity, and improving patient acceptability (Parang, Wiebe, & Knaus, 2000).
Photoaffinity Labeling and Antiviral Research
- This compound has been synthesized as a potential photoaffinity analog of AZT and another human immunodeficiency virus drug, 3′azido-2′,3′-dideoxyuridine. This analog, designed for biochemical studies, assists in identifying and characterizing nucleotide-utilizing enzymes. It has demonstrated efficacy in photolabeling enzymes and identifying proteins interacting with AZT monophosphate. Its antiviral and cytotoxic activities have been determined using various HIV strains in human T lymphocyte H9 cells (Mao et al., 1995).
DNA Methylation and Cancer Therapy
- This compound is a part of studies involving DNA methylation inhibitors like 5-aza-2'-deoxycytidine (5-azadCyd), used for experimentally inducing gene expression and cellular differentiation. The covalent trapping of DNA methyltransferase by 5-azadCyd leads to DNA demethylation and has implications in cancer therapy, where it is utilized as an antitumor agent. The mechanism of 5-azadCyd’s cytotoxicity in mammalian cells, mediated through the binding of DNA methyltransferase to 5-azadCyd-substituted DNA, is crucial for understanding its application in cancer treatment (Jüttermann, Li, & Jaenisch, 1994).
Antiviral Activity in HIV Research
- The antiviral activity of this compound derivatives has been analyzed in HIV-1 infected human peripheral blood mononuclear cells. This research has focused on understanding the structure-activity relationships of these nucleosides, where nucleosides with a 3'-azido group on the sugar ring showed potent antiviral activity. Various substitutions at different positions on the nucleosides were investigated for their impact on antiviral potency and toxicity (Chu et al., 1989).
Metabolic Pathways and Anti-HIV Mechanism
- Studies on the cellular metabolism of 3'-azido-2',3'-dideoxyuridine (AzdU) have shown that it is a potent inhibitor of human immunodeficiency virus replication with limited toxicity for human bone marrow cells. The metabolism of AzdU in human peripheral blood mononuclear cells and bone marrow cells was investigated, revealing the formation of novel metabolites like 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. These findings demonstrate unique metabolic features of AzdU that may contribute to its low toxicity and impact its mechanism of action in anti-HIV treatment (Zhu et al., 1990).
Mechanism of Action
Target of Action
5-Azidouridine is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates into these nucleic acids, disrupting their metabolism . It’s also used for nucleotide labeling and reacts promptly via a click reaction with a terminal alkyne or cyclooctyne conjugated to a reporter .
Mode of Action
This compound interacts with its targets (DNA and RNA) by incorporating into them, which disrupts RNA metabolism and inhibits protein and DNA synthesis . It also inhibits DNA methyltransferase, impairing DNA methylation . This dual mechanism of action—induction of cytotoxicity and inhibition of DNA methylation—contributes to its anti-neoplastic activity .
Biochemical Pathways
The affected biochemical pathways involve the metabolism of RNA and DNA. The incorporation of this compound into these nucleic acids disrupts their normal function, leading to inhibited protein and DNA synthesis . Additionally, the compound impairs DNA methylation, a crucial process in gene expression . The downstream effects of these disruptions can lead to cell death, particularly in cancer cells .
Pharmacokinetics
Similar nucleoside analogues are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include disrupted RNA metabolism, inhibited protein and DNA synthesis, and impaired DNA methylation . These disruptions can lead to cell death, particularly in cancer cells . The compound has been used in living cell fluorescent imaging of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the azido group at different positions in the pyrimidine base can affect the generation of nitrogen-centered radicals
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Azidouridine has been synthesized as a model compound for studying nucleotide diphosphate sugar binding proteins . It interacts with various enzymes and proteins, including those involved in RNA and DNA synthesis. The nature of these interactions is largely due to the azide group, which can participate in click chemistry reactions, forming triazole products with inherent fluorescent properties .
Cellular Effects
It has been noted that this compound does not incorporate into cellular RNA . This suggests that it may have limited direct influence on cell function, gene expression, and cellular metabolism. Its azide group can be used for tagging and tracking molecules in cells, which can indirectly influence cellular processes .
Molecular Mechanism
As a nucleoside analogue, it can potentially incorporate into RNA and DNA, disrupting their normal functions . Studies have shown that this compound does not incorporate into cellular RNA . Its azide group can participate in click chemistry reactions, forming triazole products .
Temporal Effects in Laboratory Settings
It has been noted that this compound can be converted to triazole products in less than 5 minutes This suggests that it may have rapid effects in biochemical reactions
Properties
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355028-82-8 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Azidouridine work as a photoaffinity probe? What happens after it binds to its target?
A1: this compound is a derivative of uridine, a core component of RNA. It contains an azido group that becomes highly reactive upon exposure to UV light. This reactivity allows this compound to form covalent bonds with nearby molecules.
Q2: The research mentions using this compound diphosphate-glucose to study sucrose-phosphate synthase (SPS). Why is this specific derivative used, and what was discovered about SPS?
A2: Sucrose-phosphate synthase (SPS) is a key enzyme involved in sugar metabolism in plants. It utilizes uridine diphosphate-glucose (UDP-glucose) as a substrate. To study the UDP-glucose binding site in SPS, researchers utilized a this compound diphosphate-glucose probe. [, ] This derivative was chosen because it closely resembles the natural substrate, increasing the likelihood of binding to the enzyme's active site.
Q3: Can you provide details on the stability and potential limitations of using this compound as a photoaffinity probe?
A3: While this compound is a powerful tool, it has some limitations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


